molecular formula C15H15F2N3O3 B7678556 Methyl 2-[4-[[2-(2,3-difluorophenyl)acetyl]amino]-5-methylpyrazol-1-yl]acetate

Methyl 2-[4-[[2-(2,3-difluorophenyl)acetyl]amino]-5-methylpyrazol-1-yl]acetate

Cat. No.: B7678556
M. Wt: 323.29 g/mol
InChI Key: STAOPSONEVGVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[4-[[2-(2,3-difluorophenyl)acetyl]amino]-5-methylpyrazol-1-yl]acetate, also known as DFP-10825, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of Methyl 2-[4-[[2-(2,3-difluorophenyl)acetyl]amino]-5-methylpyrazol-1-yl]acetate is not fully understood. However, it is believed to act on the immune system and the central nervous system. In studies on its anti-inflammatory properties, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In studies on its potential neurological effects, it has been shown to modulate the activity of neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in studies. In studies on its anti-inflammatory properties, it has been shown to reduce inflammation and oxidative stress. In studies on its potential neurological effects, it has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

Methyl 2-[4-[[2-(2,3-difluorophenyl)acetyl]amino]-5-methylpyrazol-1-yl]acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It also has unique properties that make it a promising candidate for further research in various fields. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on Methyl 2-[4-[[2-(2,3-difluorophenyl)acetyl]amino]-5-methylpyrazol-1-yl]acetate. In medicine, further studies are needed to determine its potential as a treatment for inflammatory and neurological disorders. In agriculture, further studies are needed to determine its potential as a herbicide and insecticide. Additionally, further studies are needed to fully understand its mechanism of action and to design experiments to study its effects.

Synthesis Methods

The synthesis of Methyl 2-[4-[[2-(2,3-difluorophenyl)acetyl]amino]-5-methylpyrazol-1-yl]acetate involves several steps. The first step is the preparation of 2-(2,3-difluorophenyl)acetyl chloride, which is then reacted with 5-methylpyrazole to form 2-(2,3-difluorophenyl)acetyl-5-methylpyrazole. This compound is then reacted with methyl 2-hydroxyacetate to form this compound. The synthesis process has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

Methyl 2-[4-[[2-(2,3-difluorophenyl)acetyl]amino]-5-methylpyrazol-1-yl]acetate has potential applications in various fields of scientific research. In medicine, it has been studied as a potential anti-inflammatory agent and a treatment for neurological disorders. In agriculture, it has been studied as a potential herbicide and insecticide. Its unique chemical structure and properties make it a promising candidate for further research in these areas.

Properties

IUPAC Name

methyl 2-[4-[[2-(2,3-difluorophenyl)acetyl]amino]-5-methylpyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O3/c1-9-12(7-18-20(9)8-14(22)23-2)19-13(21)6-10-4-3-5-11(16)15(10)17/h3-5,7H,6,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAOPSONEVGVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(=O)OC)NC(=O)CC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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